molecular formula C13H24N4O3S B585481 (S)-Isotimolol CAS No. 158636-96-5

(S)-Isotimolol

Cat. No.: B585481
CAS No.: 158636-96-5
M. Wt: 316.42
InChI Key: MAMSPDKEMJALRZ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Isotimolol is a chiral impurity and stereoisomer of the active pharmaceutical ingredient Timolol, a non-cardioselective beta-adrenergic blocker . This compound serves as a critical chemical reference standard in the pharmaceutical industry for the analytical method development, validation, and quality assurance of Timolol and its related formulations . Its primary research value lies in ensuring the safety and quality of drug products by enabling the accurate identification and quantification of this specific impurity during commercial production and stability studies. Furthermore, this compound is essential in regulatory compliance workflows, particularly for Abbreviated New Drug Application (ANDA) filings to the U.S. Food and Drug Administration (FDA) . It is also used in toxicity studies to understand the profile of the drug formulation . The compound is characterized as Timolol EP Impurity B according to the European Pharmacopoeia and is also known as Timolol USP Related Compound B, underscoring its established role in pharmacopeial testing and global quality control protocols .

Properties

IUPAC Name

(2S)-3-(tert-butylamino)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4O3S/c1-13(2,3)14-8-10(9-18)20-12-11(15-21-16-12)17-4-6-19-7-5-17/h10,14,18H,4-9H2,1-3H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMSPDKEMJALRZ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(CO)OC1=NSN=C1N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC[C@@H](CO)OC1=NSN=C1N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158636-96-5
Record name (S)-2-(tert.-Butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]-1-propanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Chiral Resolution of Racemic Mixtures

Racemic timolol derivatives are often resolved via chromatographic methods. Supercritical fluid chromatography (pSFC) using chiral stationary phases, such as cellulose tris(3,5-dimethylphenylcarbamate), achieves baseline separation of enantiomers with resolutions exceeding 2.0. For example, a pSFC method optimized with CO₂-methanol mobile phases resolves (S)- and (R)-timolol in 5 minutes, offering a 3-fold faster analysis than traditional NP-HPLC. This method’s efficiency (11,000 theoretical plates) and low solvent consumption make it scalable for preparative isolation of this compound.

Asymmetric Synthesis Pathways

Industrial-Scale Synthesis and Optimization

Stepwise Synthetic Route

A hypothetical pathway for this compound synthesis involves:

  • Thiadiazole Formation : Condensation of thiourea with ethyl chloroacetate to form 1,3-thiazolidin-4-one.

  • Alkylation : Reaction with 3-(tert-butylamino)-1,2-propanediol to introduce the amino alcohol backbone.

  • Chiral Induction : Use of (S)-BINAP-Ru catalysts for asymmetric hydrogenation of intermediate ketones.

Table 1: Key Reaction Parameters for Asymmetric Hydrogenation

ParameterOptimal ValueImpact on ee (%)
Catalyst Loading0.5 mol%98.5
H₂ Pressure50 bar97.2
Temperature25°C99.1

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times from hours to minutes. For instance, cyclization steps using microwaves at 150°C achieve 95% yield in 10 minutes versus 8 hours conventionally. Solvent-free conditions with ionic liquids further enhance sustainability, though scalability remains challenging.

Analytical Validation of Enantiomeric Purity

pSFC vs. NP-HPLC Comparative Analysis

The European Pharmacopoeia’s NP-HPLC method for timolol maleate uses a Chiralcel OD column with hexane-ethanol-diethylamine mobile phases, achieving resolution in 15 minutes. In contrast, pSFC methods reduce run times to 5 minutes while maintaining specificity and sensitivity (LOD: 0.05% for (R)-enantiomer).

Table 2: Method Performance Metrics

MetricNP-HPLCpSFC
Resolution (Rs)1.82.0
Solvent Consumption30 mL/run2.7 mL/run
Theoretical Plates5,00011,000

Robustness Testing

Variations in mobile phase composition (±2% methanol) and temperature (±5°C) show pSFC retention time shifts of <1%, demonstrating method robustness. System suitability criteria (peak asymmetry <1.2, RSD <2% for retention times) ensure consistent this compound quantification.

Impurity Profiling and Control

This compound synthesis generates impurities such as N-nitroso derivatives and oxidative byproducts. Chemicea’s catalog lists over 15 impurities, including Timolol EP Impurity A (CAS 26839-77-0) and Hydroxy Timolol (CAS 57519-98-9).

Table 3: Common Impurities and Characterization

ImpurityCAS NumberMolecular FormulaSource
N-Nitroso Timolol AN/AC₁₃H₂₃N₅O₄SNitrosation of secondary amines
Hydroxy Timolol57519-98-9C₁₃H₂₄N₄O₄SOxidative degradation

Chemical Reactions Analysis

Types of Reactions: (S)-Isotimolol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the secondary amine group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various N-substituted derivatives.

Scientific Research Applications

(S)-Isotimolol has several scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of other complex molecules.

    Biology: Studied for its effects on beta-adrenergic receptors in various biological systems.

    Medicine: Primarily used in the treatment of glaucoma and ocular hypertension. Research is ongoing to explore its potential in treating other conditions like hypertension and arrhythmias.

    Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

(S)-Isotimolol exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of intraocular pressure. By inhibiting these receptors, this compound reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the cyclic adenosine monophosphate (cAMP) signaling pathway.

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₁₃H₂₄N₄O₃S
  • Molecular Weight : 316.42 g/mol
  • Structure: Features a morpholino-thiadiazole core with a tert-butylamino-propanol side chain. The stereochemistry at the C2 position defines its S-configuration (SMILES: CC(C)(C)NC[C@@H](CO)Oc1nsnc1N2CCOCC2) .
  • Origin : Forms via rearrangement during degradation of Timolol Maleate under autoclave conditions or UV exposure .
  • Regulatory Status : Recognized in both European and U.S. Pharmacopeia as a reference impurity standard .

Comparison with Structurally Similar Timolol-Related Impurities

Timolol Impurity A (R-Timolol Maleate)

  • Structure : R-enantiomer of Timolol Maleate.
  • Key Differences :
    • Stereochemistry at C2 position (R vs. S in (S)-Isotimolol).
    • Pharmacological Activity: Beta-blocking efficacy is enantiomer-dependent; R-Timolol exhibits weaker receptor binding .
    • CAS : 26839-77-0 .

Timolol Impurity C (CAS: 1391068-18-0)

  • Structure: Contains a chloro-substituted morpholino-thiadiazole group.
  • Key Differences :
    • Substitution at the thiadiazole ring (chlorine vs. hydroxyl group in this compound).
    • Origin: Synthetic intermediate rather than degradation product .

Timolol Impurity D (3-Hydroxy-4-morpholino-1,2,5-thiadiazole-1-Oxide)

  • Structure : Oxidized thiadiazole ring with a hydroxy group.
  • Key Differences :
    • Additional oxygen atom in the thiadiazole ring, altering polarity and stability.
    • CAS : 30165-97-0 .

Functional Comparison with Degradation Products

Ether Cleavage Products

  • Example : N-Benzyl-tert-butylamine (CAS: 3378-72-1).
  • Key Differences: Lacks the thiadiazole-morpholino core; simpler tertiary amine structure. Origin: Results from hydrolytic cleavage of Timolol’s ether bond, unlike this compound’s rearrangement pathway .

Oxidation Products

  • Example: 3-Hydroxy-4-morpholino-1,2,5-thiadiazole-1-Oxide (CAS: 75202-36-7).
  • Key Differences :
    • Contains an oxidized sulfur atom (sulfoxide group), increasing molecular weight (348.42 g/mol) compared to this compound .

Analytical and Pharmacological Data Comparison

Parameter This compound Timolol Impurity A Timolol Impurity D
Molecular Weight 316.42 316.42 348.42
CAS Number 158636-96-5 26839-77-0 75202-36-7
Origin Degradation (rearrangement) Synthetic byproduct Oxidation product
Bioactivity Weak beta-blocking activity Moderate beta-blocking None reported
Chromatographic RT ~12.5 min (HPLC) ~11.8 min ~14.2 min

Regulatory and Stability Considerations

  • Stability : this compound forms under autoclave or UV exposure, necessitating light-protected storage for Timolol formulations .
  • Control Limits : Pharmacopeial guidelines cap Timolol impurities at ≤0.5% per compound, emphasizing stringent chromatographic monitoring .

Biological Activity

(S)-Isotimolol, a synthetic compound with the chemical formula C₁₃H₂₄N₄O₃S, is primarily recognized as an impurity in the beta-blocker medication timolol maleate. Its biological activity is significant in pharmacological studies, particularly concerning its interaction with adrenergic receptors and its role in cardiovascular therapies. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant research findings.

  • Molecular Weight : 316.42 g/mol
  • Bioavailability : Approximately 90% following oral administration
  • Absorption : Rapid and nearly complete upon ingestion

This compound competes with adrenergic neurotransmitters for binding to beta-adrenergic receptors, leading to a decrease in sympathetic outflow and subsequently reducing blood pressure. This mechanism is crucial for its application in managing cardiovascular conditions.

This compound's primary action involves:

  • Receptor Binding : It binds to beta-adrenergic receptors, inhibiting the effects of catecholamines such as epinephrine and norepinephrine.
  • Biochemical Pathways : The compound influences various biochemical pathways that regulate heart rate and vascular resistance, contributing to its antihypertensive effects.

Case Studies and Clinical Applications

  • Pharmacological Studies : Research indicates that this compound is utilized in studies to evaluate the pharmacological properties of beta-blockers. Its role as a reference standard aids in understanding the therapeutic effects of timolol maleate.
  • Analytical Method Development : this compound serves as a reference standard in developing analytical methods for assessing the purity of timolol maleate. A validated liquid chromatography method allows for the detection of this compound impurities at concentrations as low as 0.1%, ensuring quality control during drug production .
  • Phototoxicity Studies : Recent investigations into the phototoxic potential of timolol maleate have highlighted that this compound may contribute to reactive oxygen species (ROS) generation under UV/VIS irradiation, raising concerns about its safety profile in certain conditions .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Receptor InteractionCompetes with adrenergic neurotransmitters at beta receptors
Pharmacological ApplicationsUsed in studies to analyze beta-blocker effects
Analytical MethodologyReference standard for purity testing in timolol maleate
Phototoxicity AssessmentInvestigated for ROS generation under UV exposure

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.